N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine is a useful research compound. Its molecular formula is C38H32N2O5 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine (commonly referred to as Fmoc-D-Asn(Trt)) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₃₈H₃₂N₂O₅
- Molecular Weight : 596.67 g/mol
- CAS Number : 180570-71-2
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (Trt) moiety, which contribute to its stability and reactivity in various biochemical contexts.
The biological activity of Fmoc-D-Asn(Trt) can be attributed to several mechanisms:
- Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino acids during the assembly of peptides. This facilitates the incorporation of D-asparagine into peptide sequences, which can influence the structural and functional properties of the resulting peptides.
- Enzyme Inhibition : Preliminary studies suggest that derivatives similar to Fmoc-D-Asn(Trt) may exhibit inhibitory effects on specific enzymes, including proteases and phosphatases, which are crucial in various signaling pathways.
- Cellular Uptake : The triphenylmethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability of peptides synthesized with this amino acid derivative.
In Vitro Studies
Recent studies have investigated the effects of Fmoc-D-Asn(Trt) on cellular models. For example:
- Cell Viability Assays : Research indicated that peptides containing Fmoc-D-Asn(Trt) demonstrated enhanced stability against enzymatic degradation compared to their natural counterparts, leading to improved cell viability in various cancer cell lines .
- Mechanistic Insights : Inhibitory assays revealed that compounds derived from Fmoc-D-Asn(Trt) could modulate signaling pathways associated with apoptosis and cell proliferation, suggesting potential applications in cancer therapeutics .
Case Studies
- Case Study 1 : A study on peptide analogs incorporating Fmoc-D-Asn(Trt) showed significant anti-proliferative effects against breast cancer cells. The analogs were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anti-cancer agents .
- Case Study 2 : Another investigation focused on the use of Fmoc-D-Asn(Trt) in developing targeted drug delivery systems. Peptides synthesized with this amino acid exhibited enhanced binding affinity to specific receptors overexpressed in tumor cells, indicating a promising strategy for selective drug delivery .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869814 |
Source
|
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.